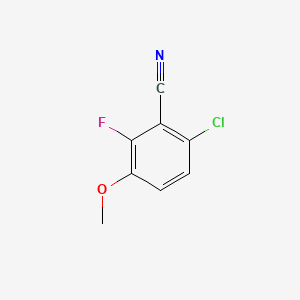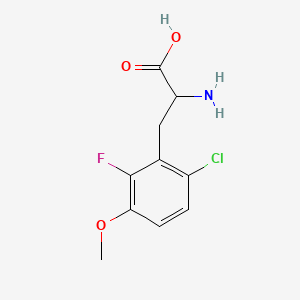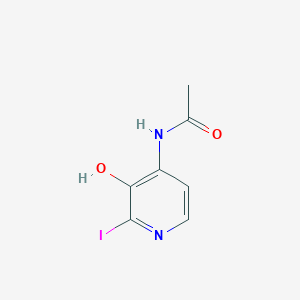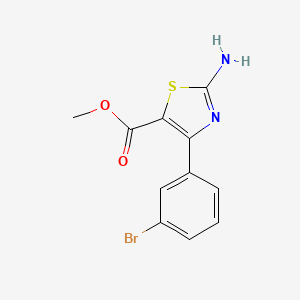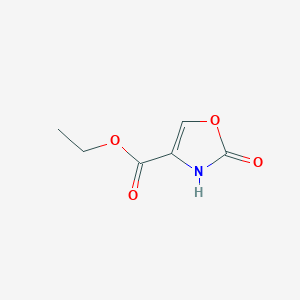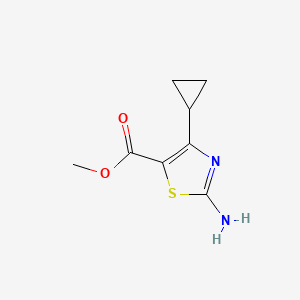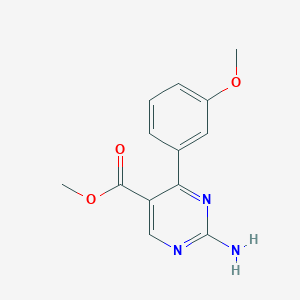
Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate
Descripción general
Descripción
“Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate” is a chemical compound with the CAS Number: 1187385-80-3. It has a molecular weight of 259.26 . The IUPAC name for this compound is methyl 2-amino-4-(3-methoxyphenyl)-5-pyrimidinecarboxylate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H13N3O3/c1-18-9-5-3-4-8(6-9)11-10(12(17)19-2)7-15-13(14)16-11/h3-7H,1-2H3,(H2,14,15,16) .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate” are not available, related compounds have been studied. For instance, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties .Aplicaciones Científicas De Investigación
Neuroprotective and Anti-neuroinflammatory Agents
Pyrimidine and its derivatives have been proven to have neuroprotective and anti-inflammatory properties . A study showed that triazole-pyrimidine hybrid compounds, which could potentially include “Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate”, have promising neuroprotective and anti-inflammatory properties . These compounds showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Antiviral Agents
Pyrimidine and its derivatives have been proven to have antiviral properties . While specific studies on “Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate” are not available, it’s plausible that this compound could also exhibit antiviral properties due to its pyrimidine structure.
Anticancer Agents
Pyrimidine and its derivatives have been proven to have anticancer properties . For instance, monastrol, a potentially important chemotherapeutic for cancer, acts as an inhibitor of mitotic kinesin . Given the structural similarities, “Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate” could potentially have similar anticancer properties.
Antioxidant Agents
Pyrimidine and its derivatives have been proven to have antioxidant properties . It’s plausible that “Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate” could also exhibit antioxidant properties due to its pyrimidine structure.
Antibacterial Agents
Pyrimidine and its derivatives have been proven to have antibacterial properties . While specific studies on “Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate” are not available, it’s plausible that this compound could also exhibit antibacterial properties due to its pyrimidine structure.
Antifungal Agents
Pyrimidine and its derivatives have been proven to have antifungal properties . While specific studies on “Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate” are not available, it’s plausible that this compound could also exhibit antifungal properties due to its pyrimidine structure.
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-18-9-5-3-4-8(6-9)11-10(12(17)19-2)7-15-13(14)16-11/h3-7H,1-2H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYXIJYLNGGLPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NC=C2C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674842 | |
| Record name | Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187385-80-3 | |
| Record name | Methyl 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




